Cas no 97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine)

6-(4-Phenylbutoxy)hexylbenzylamine structure
97664-55-6 structure
Nombre del producto:6-(4-Phenylbutoxy)hexylbenzylamine
Número CAS:97664-55-6
MF:C23H33NO
Megavatios:339.514226675034
MDL:MFCD04118104
CID:801307
PubChem ID:10914757

6-(4-Phenylbutoxy)hexylbenzylamine Propiedades químicas y físicas

Nombre e identificación

    • N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
    • [6-(4-Phenylbutoxy)hexyl]benzylamine
    • 2.N-(6-(4-PHENYL BUTOXY) HEXY) BENZENEAMINE
    • 4-Phenylbutyric Acid-13C6
    • Benzenemethanamine, N-[6-(4-phenylbutoxy)hexyl]-
    • 6-Benzylamino-1-(4'-phenylbutoxy)hexane
    • 6-N-benzylamino-1-(4'-phenylbutoxy)hexane
    • benzyl(6-(4-pheylbutoxy)hexyl)amine
    • N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine
    • N-benzyl-6-(4-phenylbutoxy)hexylamine
    • N-[6-(4-Phenylbutoxy)hexyl]benzenemethanamine (ACI)
    • SB83545
    • JWLIKZBRVQRFNF-UHFFFAOYSA-N
    • BENZYL[6-(4-PHENYLBUTOXY)HEXYL]AMINE
    • N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine; N-[6-(4-phenylbutoxy)hexyl]-benzenemethanamine
    • BS-49596
    • 97664-55-6
    • SCHEMBL456614
    • 1,13-Diphenyl-12-aza-5-oxatridecane
    • AC-25488
    • DTXSID40448220
    • AKOS016003681
    • N-[6-(4-Phenylbutoxy)hexyl]-benzenemethanamine
    • 6-(4-Phenylbutoxy)hexylbenzylamine
    • MDL: MFCD04118104
    • Renchi: 1S/C23H33NO/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2
    • Clave inchi: JWLIKZBRVQRFNF-UHFFFAOYSA-N
    • Sonrisas: O(CCCCCCNCC1C=CC=CC=1)CCCCC1C=CC=CC=1

Atributos calculados

  • Calidad precisa: 339.25600
  • Masa isotópica única: 339.256214676g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 25
  • Cuenta de enlace giratorio: 14
  • Complejidad: 282
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Carga superficial: 0
  • Xlogp3: 5.2
  • Superficie del Polo topológico: 21.3Ų

Propiedades experimentales

  • Color / forma: No date available
  • Denso: 1.0±0.1 g/cm3
  • Punto de fusión: No date available
  • Punto de ebullición: 467.2±38.0 °C at 760 mmHg
  • Punto de inflamación: 207.3±16.2 °C
  • PSA: 21.26000
  • Logp: 5.76700
  • Presión de vapor: 0.0±1.2 mmHg at 25°C

6-(4-Phenylbutoxy)hexylbenzylamine Información de Seguridad

6-(4-Phenylbutoxy)hexylbenzylamine Datos Aduaneros

  • Código HS:2922199090
  • Datos Aduaneros:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

6-(4-Phenylbutoxy)hexylbenzylamine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
P319615-10g
[6-(4-Phenylbutoxy)hexyl]benzylamine
97664-55-6
10g
$305.00 2023-05-17
TRC
P319615-25g
[6-(4-Phenylbutoxy)hexyl]benzylamine
97664-55-6
25g
$ 460.00 2023-09-06
eNovation Chemicals LLC
D252406-250g
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
97664-55-6 97%
250g
$4980 2024-08-03
Alichem
A019111187-1g
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
97664-55-6 95%
1g
$665.68 2023-08-31
eNovation Chemicals LLC
D252406-1g
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
97664-55-6 97%
1g
$980 2024-08-03
eNovation Chemicals LLC
D252406-50g
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
97664-55-6 97%
50g
$1590 2024-08-03
eNovation Chemicals LLC
D252406-1kg
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
97664-55-6 97%
1kg
$17800 2024-08-03
SHENG KE LU SI SHENG WU JI SHU
sc-478608-100 mg
[6-(4-Phenylbutoxy)hexyl]benzylamine,
97664-55-6
100MG
¥2,858.00 2023-07-11
Ambeed
A430969-250mg
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
97664-55-6 98+%
250mg
$25.0 2024-04-16
Aaron
AR00H8PN-100mg
1,13-Diphenyl-12-aza-5-oxatridecane
97664-55-6 98%
100mg
$69.00 2025-02-11

6-(4-Phenylbutoxy)hexylbenzylamine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  10 h, rt
1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ;  30 min, 45 °C; 45 °C
1.3 Reagents: Oxalic acid Solvents: Methanol
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 7
Referencia
An Efficient and Practical Synthesis of Salmeterol
Lu, Yongping; Xu, Xinliang; Zhang, Xingxian, Organic Preparations and Procedures International, 2015, 47(2), 168-172

Synthetic Routes 2

Condiciones de reacción
Referencia
Phenethanolamine derivatives
, Belgium, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 - 4 h, 40 - 50 °C; 5 h, 100 - 110 °C
1.2 Reagents: Triethylamine ;  15 °C → 10 °C
1.3 Reagents: Methanesulfonyl chloride ;  4 h, 0 - 10 °C; 4 h, 0 - 10 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  < 35 °C
1.5 < 35 °C; 10 h, 100 - 110 °C
Referencia
Preparation of salmeterol and salts thereof
, India, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Dimethyl sulfoxide ;  25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene
, China, , ,

Synthetic Routes 5

Condiciones de reacción
Referencia
New process and intermediates for the preparation of α1-[6-(4-phenylbutoxy)hexylaminomethyl]-4-hydroxy-1,3-benzenedimethanol [salmeterol].
, Spain, , ,

Synthetic Routes 6

Condiciones de reacción
Referencia
Enantioselective synthesis of salmeterol via asymmetric borane reduction
Hett, Robert; Stare, Ragnar; Helquist, Paul, Tetrahedron Letters, 1994, 35(50), 9375-8

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Sodium iodide ;  30 min, 45 °C
1.2 -
Referencia
A convenient synthesis of (R)-salmeterol via Rh-catalyzed asymmetric transfer hydrogenation
Liu, Juntao; Zhou, Di; Jia, Xian; Huang, Ling; Li, Xingshu; et al, Tetrahedron: Asymmetry, 2008, 19(15), 1824-1828

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  12 h, rt → 110 °C
Referencia
Preparation of the salmeterol intermediate fumarate crystal
, China, , ,

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Sodium iodide Solvents: Dimethyl sulfoxide
Referencia
A new synthetic approach to salmeterol
Rong, Yajing; Ruoho, Amold E., Synthetic Communications, 1999, 29(12), 2155-2162

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: tert-Butyl methyl ether ;  0 - 10 °C; 10 °C → rt
1.2 Reagents: Diisopropylethylamine Solvents: Toluene ;  40 h, reflux
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ;  rt → 0 °C
1.4 Reagents: Methanesulfonyl chloride ;  0 - 10 °C; 10 °C → rt
1.5 Reagents: Triethylamine Solvents: Acetonitrile ;  7 h, reflux
1.6 Reagents: Oxalic acid Solvents: Methanol ;  reflux; cooled; 1 h, 15 - 25 °C
1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  basified, rt
Referencia
Process for the synthesis of N-substituted [6-(4-phenylbutoxy)hexyl]amine synthons useful in the synthesis toward Salmeterol xinafoate
, Spain, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  5 h, 60 - 80 °C
Referencia
Improved synthesis of 13C, 2H3- and 2H3-salmeterol by Cs2CO3-mediated monoalkylation of a primary amine
Molinski, Tadeusz F.; Stanley, Scott D., Journal of Labelled Compounds & Radiopharmaceuticals, 2002, 45(9), 755-762

Synthetic Routes 12

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  overnight, rt
Referencia
A new route for synthesis of salmeterol xinafoate
Wu, Xiaochun, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88

6-(4-Phenylbutoxy)hexylbenzylamine Raw materials

6-(4-Phenylbutoxy)hexylbenzylamine Preparation Products

6-(4-Phenylbutoxy)hexylbenzylamine Literatura relevante

Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:97664-55-6)6-N-Benzylamino-1-(4'-phenylbutoxy)Hexane
sfd19803
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe